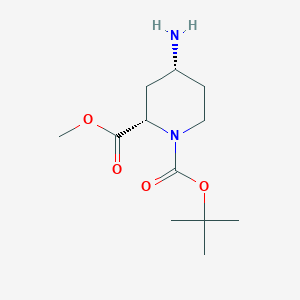
3-Bromo-4-methoxy-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-1-naphthonitrile is an organic compound with the molecular formula C₁₂H₈BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a methoxy group, and a nitrile group on the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1-naphthonitrile typically involves the bromination of 4-methoxy-1-naphthonitrile. One common method includes the reaction of 4-methoxy-1-naphthonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-1-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst
Major Products
Substitution: Formation of 3-amino-4-methoxy-1-naphthonitrile or 3-thio-4-methoxy-1-naphthonitrile.
Oxidation: Formation of 3-bromo-4-methoxy-1-naphthaldehyde or 3-bromo-4-methoxy-1-naphthoic acid.
Scientific Research Applications
3-Bromo-4-methoxy-1-naphthonitrile is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-1-naphthonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-naphthonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
4-Bromo-1-naphthonitrile: Lacks the methoxy group, leading to different chemical properties and reactivity .
Uniqueness
3-Bromo-4-methoxy-1-naphthonitrile is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8BrNO |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-bromo-4-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrNO/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-6H,1H3 |
InChI Key |
JUQCYJZWNHVNAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)










![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)

